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2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine compound characterized by its unique bicyclic structure and the presence of an amino group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 194.71 g/mol. This compound features a bicyclo[2.2.1]heptane framework, which contributes to its distinctive chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in pharmaceutical research and development .
These reactions make it a valuable intermediate in organic synthesis and medicinal chemistry.
Research indicates that 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride exhibits notable biological activities, particularly in the realm of neuropharmacology. Its structural similarity to other bicyclic amines suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors. This compound may also possess analgesic or anxiolytic properties, although further studies are needed to fully elucidate its pharmacological profile.
The synthesis of 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride typically involves several steps:
This multi-step synthesis allows for the generation of high-purity products suitable for research applications .
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has several applications, particularly in:
Interaction studies involving 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride focus on its binding affinity to various receptors in the central nervous system. Preliminary studies suggest that it may interact with serotonin receptors, potentially influencing mood and anxiety levels. Further research is necessary to confirm these interactions and understand their implications for therapeutic use .
Several compounds share structural similarities with 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride, which may offer insights into its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Lacks hydroxyl group; primary amine |
| Endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Different stereochemistry; potential for distinct biological activity |
| (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Chiral center; specific enantiomeric properties |
| 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine hydrochloride | CHClN | Extended carbon chain; varied pharmacological properties |
The unique combination of an amino group and a hydroxyl group in 2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride distinguishes it from these similar compounds, potentially leading to unique pharmacological effects and applications in drug development .